molecular formula C8H7N3O3 B12827064 7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B12827064
M. Wt: 193.16 g/mol
InChI Key: SRERLVUJBULRCX-UHFFFAOYSA-N
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Description

7-Methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features an imidazo[4,5-b]pyridine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the construction of the imidazole ring fused with a pyridine moiety. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach involves the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalysts and optimized reaction conditions to facilitate the efficient synthesis of the target compound .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazopyridines, carboxamides, and amines .

Scientific Research Applications

7-Methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-14-5-2-4(8(12)13)11-7-6(5)9-3-10-7/h2-3H,1H3,(H,12,13)(H,9,10,11)

InChI Key

SRERLVUJBULRCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1NC=N2)C(=O)O

Origin of Product

United States

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